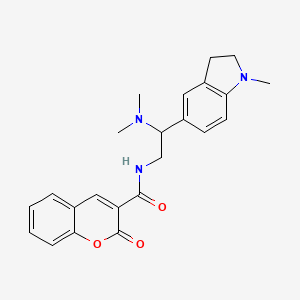
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, often referred to as compound X, is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.471 g/mol
The compound features a unique structure that combines an indoline moiety with a dimethylamino group and a chromene backbone. This structural diversity suggests potential interactions with various biological targets.
The mechanism of action of compound X involves its interaction with specific molecular targets, including receptors and enzymes. It may act as an inhibitor or activator in various biological pathways, particularly those related to neurotransmitter metabolism and cellular signaling.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with compound X:
-
Antiproliferative Activity : In vitro studies indicate that compound X exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cancer cells. The IC50 values for these cell lines demonstrate its potential as an anticancer agent.
Cell Line IC50 (μM) HepG2 12.4 MCF-7 19.5 HT-29 10.5 - Antimicrobial Activity : Compound X has shown promising results in antimicrobial assays against several pathogens, indicating its potential use in treating infectious diseases.
- Neuroprotective Effects : Preliminary studies suggest that compound X may possess neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer activity of compound X against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable selectivity for cancer cells over normal cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of compound X was assessed against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting its potential application in developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship of compound X has been explored to optimize its biological activity. Modifications to the indoline and chromene components have been investigated to enhance potency and selectivity for specific targets.
Key Findings:
- Indoline Modifications : Alterations in the indoline structure have been linked to improved antiproliferative activity.
- Chromene Backbone Variations : Changes in the chromene moiety have been shown to affect the compound's interaction with biological targets, impacting its overall efficacy.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-24-22(27)18-13-17-6-4-5-7-21(17)29-23(18)28/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOHCIVOVNPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














